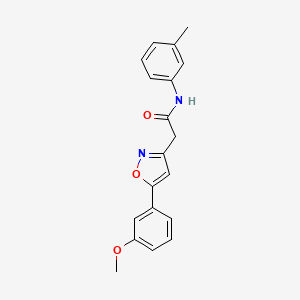

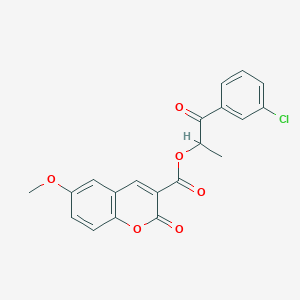

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide, also known as MIA, is a synthetic compound that has been extensively studied in the field of neuroscience. MIA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play important roles in various physiological processes, including pain sensation, mood regulation, and appetite control. Inhibition of FAAH by MIA leads to increased levels of endocannabinoids, which can have significant effects on the nervous system.

Applications De Recherche Scientifique

Bioequivalence and Pharmacokinetics

- Bioequivalence Study of Tablet and Capsule Formulations: A study evaluated the bioequivalence and pharmacokinetic parameters of a nonsteroidal anti-inflammatory compound, ST-679, which includes a structure similar to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(m-tolyl)acetamide. The research focused on assessing Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers after oral administration. The results suggested bioequivalence between the tablet and capsule formulations of ST-679 (Annunziato & di Renzo, 1993).

Herbicide Metabolism

- Metabolism of Chloroacetamide Herbicides: This study investigated the metabolism of various chloroacetamide herbicides, including compounds structurally related to this compound, in human and rat liver microsomes. The research identified key metabolic pathways and cytochrome P450 isoforms responsible for the metabolism of these herbicides, providing insights into their potential environmental and health impacts (Coleman et al., 2000).

Antitumor Activity

- Novel Synthesized Microtubule Inhibitor (XN05): A study demonstrated that XN05, a novel compound structurally related to this compound, exhibited potent antitumor activity in vitro against various cancer cells. XN05 was found to disrupt microtubule assembly, induce cell cycle arrest, and trigger apoptosis in human hepatocellular carcinoma cells (Wu et al., 2009).

Green Chemistry

- Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide: This research focused on the development of a novel Pd/C catalyst for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production. The study highlights the importance of environmentally friendly methods in the synthesis of chemical intermediates (Zhang, 2008).

Chemical Synthesis and Properties

- Silylation of N-(2-hydroxyphenyl)acetamide: Investigating the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, this study sheds light on the formation of silaheterocyclic compounds and their hydrolytic behavior. Such research is significant for understanding the chemical properties and potential applications of acetamide derivatives (Lazareva et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that both indole and oxazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved. As mentioned earlier, indole and oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound could potentially interact with its targets in a variety of ways.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , it’s likely that the compound could potentially affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , the compound could potentially have a variety of molecular and cellular effects.

Propriétés

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-5-3-7-15(9-13)20-19(22)12-16-11-18(24-21-16)14-6-4-8-17(10-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEMEOBYRWMVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2830224.png)

![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)